

# Navigating the Analytical Landscape: A Technical Guide to Ezetimibe Phenoxy Glucuronide-D4

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## Compound of Interest

Compound Name: *Ezetimibe phenoxy glucuronide-D4*

Cat. No.: *B1453199*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Ezetimibe phenoxy glucuronide-D4**, a key analytical standard in the development and pharmacokinetic monitoring of the cholesterol-lowering drug, Ezetimibe. This document outlines supplier information, quantitative data, detailed experimental protocols for its use as an internal standard, and visual representations of the relevant biological pathways and experimental workflows.

## Supplier Information

**Ezetimibe phenoxy glucuronide-D4** is available from several specialized chemical suppliers. The following table summarizes key information for sourcing this stable isotope-labeled internal standard.

| Supplier              | Product Name                          | CAS Number              | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment   |
|-----------------------|---------------------------------------|-------------------------|-------------------|------------------|--|
| MedChemExpress        | Ezetimibe phenoxy glucuronide-d4      | 1426174-41-5            | C30H25D4F2NO9     | 589.57           | Purity (HPLC): 89.34%, Isotopic Enrichment: 99.2% (d4 = 96.81%)[1] |
| Simson Pharma Limited | Ezetimibe D4 Phenoxy Glucuronide      | 1426174-41-5            | C30H25D4F2NO9     | 589.6            | Accompanied by Certificate of Analysis[2]                          |
| LGC Standards         | Ezetimibe-d4 Beta-D-Glucuronide, >85% | 1426174-41-5            | -                 | -                | >85%[3]  |
| Artis Standards       | Ezetimibe-D4 Phenoxy Glucuronide      | -                       | C30H25D4F2NO9     | 589.58           | >95% (By HPLC)[4]  |
| ChemicalBook          | Ezetimibe-d4 β-D-Glucuronide, >85%    | 1426174-41-5            | -                 | -                | >85%   |
| Naarini Molbio Pharma | Ezetimibe Phenoxy Glucuronide - D4    | 1426174-41-5            | C30H25D4F2NO9     | 589.6            | -[5]   |
| Acanthus Research     | Ezetimibe Phenoxy Glucuronide-D4      | 190448-57-8 (unlabeled) | C30H25D4F2NO9     | -                | -[6]   |

|                       |  |                  |                   |       |   |
|-----------------------|--|------------------|-------------------|-------|---|
| KM Pharma<br>Solution | Ezetimibe D4<br>Phenoxy<br>Glucuronide | 1426174-41-<br>5 | C30H25D4F2<br>NO9 | 589.6 | Pharmaceutic<br>al Reference<br>Standard[7] |
|-----------------------|--|------------------|-------------------|-------|---|

## Physicochemical Properties and Storage

| Property             | Value  |
|----------------------|--|
| Appearance           | White to Off-White Solid[1][8]                                 |
| Storage (Powder)     | -20°C for 3 years[1]   |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month[1]                       |
| Solubility           | DMSO (Slightly), Methanol (Very Slightly), Water (Slightly)[5] |
| Shipping Condition   | Ambient Temperature[5][8]                                      |

## Experimental Protocols

**Ezetimibe phenoxy glucuronide-D4** is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ezetimibe and its metabolites in biological matrices. Below is a representative experimental protocol synthesized from published methods.

### LC-MS/MS Method for the Quantification of Ezetimibe in Human Plasma

This protocol is a composite based on established methodologies for the analysis of Ezetimibe and its metabolites.[9][10][11]

#### 1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To a 200 µL aliquot of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (**Ezetimibe phenoxy glucuronide-D4** in methanol).
- Vortex the sample for 10 seconds.

- Add 3 mL of methyl tert-butyl ether as the extraction solvent.
- Vortex mix for 10 minutes to ensure thorough extraction.
- Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex for 30 seconds to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## 2. Chromatographic Conditions

| Parameter               | Condition  |
|-------------------------|--|
| LC System               | Agilent 1200 series or equivalent                        |
| Column                  | Gemini C18 (50 x 2.0 mm, 5 µm)[9]                        |
| Mobile Phase            | Acetonitrile / 0.1% Formic acid in water (70:30, v/v)[9] |
| Flow Rate               | 0.20 mL/min[9]   |
| Injection Volume        | 10 µL[10]  |
| Column Temperature      | 35°C[10]   |
| Autosampler Temperature | 10°C[10]   |

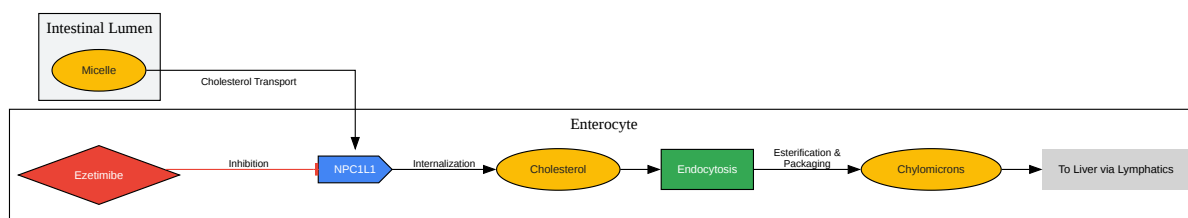
## 3. Mass Spectrometric Conditions

| Parameter         | Condition  |
|-------------------|--|
| Mass Spectrometer | API 4000 or equivalent   |
| Ionization Mode   | Electrospray Ionization (ESI), Negative[9]                           |
| Scan Type         | Multiple Reaction Monitoring (MRM)                                   |
| MRM Transitions   | Ezetimibe: m/z 408.0 → 271.0[11] Ezetimibe-D4: m/z 412.1 → 275.1[10] |
| Dwell Time        | 200 ms per transition[10]  |

## Signaling Pathways and Workflows

### Ezetimibe's Mechanism of Action: Inhibition of Cholesterol Absorption

Ezetimibe exerts its lipid-lowering effects by inhibiting the absorption of dietary and biliary cholesterol in the small intestine. The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.[12][13]

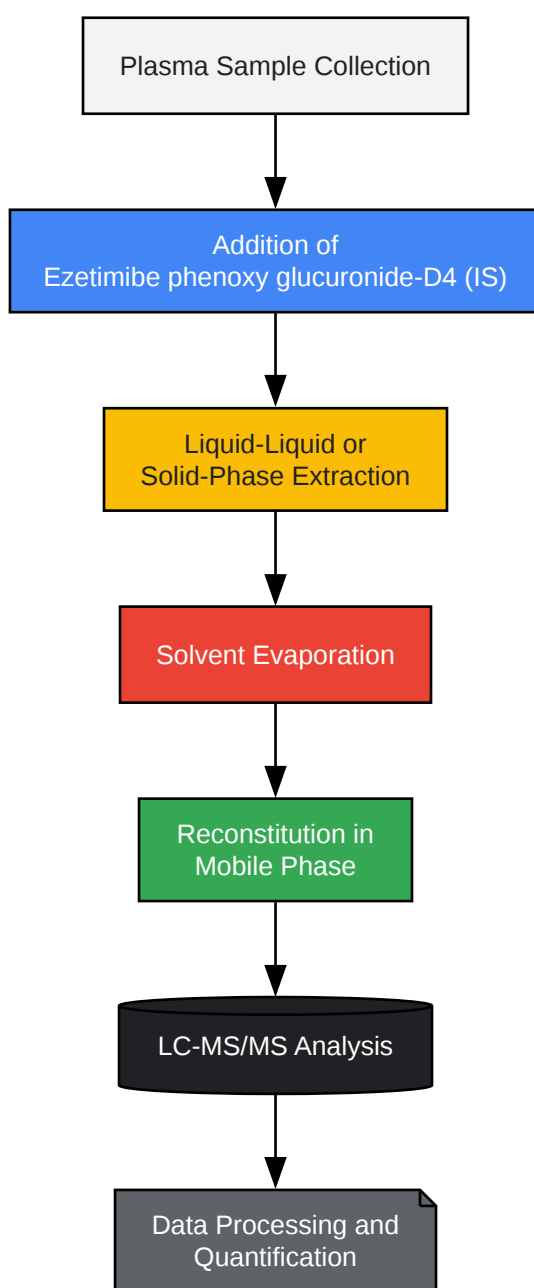


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Caption: Ezetimibe inhibits cholesterol absorption by binding to the NPC1L1 protein.

## Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard like **Ezetimibe phenoxy glucuronide-D4**.



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Caption: A standard workflow for sample preparation and analysis in bioanalytical studies.

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